

In-Depth Technical Guide: 2,3-Difluoro-4-methylbenzyl alcohol

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Compound of Interest

Compound Name: 2,3-Difluoro-4-methylbenzyl alcohol

Cat. No.: B1304716

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CAS Number: 252004-41-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-Difluoro-4-methylbenzyl alcohol**, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. While specific research on this particular isomer is limited, this document consolidates available data, presents inferred methodologies for its synthesis, and discusses its potential biological relevance based on the well-established roles of fluorinated benzyl alcohols in drug discovery. This guide is intended to serve as a foundational resource to stimulate further investigation into the properties and applications of this compound.

Chemical and Physical Properties

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The properties of **2,3-Difluoro-4-methylbenzyl alcohol** are summarized below.

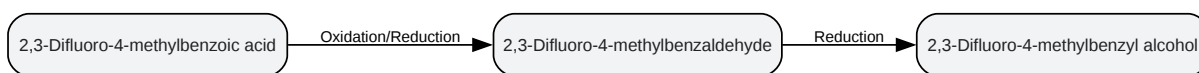
Property	Value
CAS Number	252004-41-4
Molecular Formula	C ₈ H ₈ F ₂ O
Molecular Weight	158.15 g/mol
Appearance	Inferred to be a solid or oil
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Expected to be soluble in organic solvents
InChI Key	Data not available

Synthesis

A specific, detailed experimental protocol for the synthesis of **2,3-Difluoro-4-methylbenzyl alcohol** is not readily available in published literature. However, a plausible and common synthetic route would involve the reduction of the corresponding aldehyde, 2,3-Difluoro-4-methylbenzaldehyde (CAS: 245536-50-9).

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2,3-difluoro-4-methylbenzoic acid, which is commercially available.



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Caption: Proposed synthesis of **2,3-Difluoro-4-methylbenzyl alcohol**.

Experimental Protocol: Reduction of 2,3-Difluoro-4-methylbenzaldehyde

This protocol is a generalized procedure for the reduction of an aromatic aldehyde to a benzyl alcohol using sodium borohydride.

Materials:

- 2,3-Difluoro-4-methylbenzaldehyde
- Methanol (MeOH)
- Sodium borohydride (NaBH_4)
- Deionized water
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) in methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of deionized water.

- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography if necessary.

Spectroscopic Data (Inferred)

While specific spectral data for **2,3-Difluoro-4-methylbenzyl alcohol** is not published, the following table provides expected chemical shifts for ^1H and ^{13}C NMR based on the analysis of similar fluorinated aromatic compounds.

^1H NMR (in CDCl_3)	Expected Chemical Shift (ppm)	Multiplicity	Integration
Ar-H	7.0 - 7.3	m	2H
CH_2OH	~4.7	s	2H
Ar- CH_3	~2.3	s	3H
CH_2OH	Variable	br s	1H

^{13}C NMR (in CDCl_3)	Expected Chemical Shift (ppm)
C-F	145 - 160 (d, Jcf)
Ar-C	115 - 140
CH_2OH	~60
Ar- CH_3	~15

Applications in Drug Development and Medicinal Chemistry

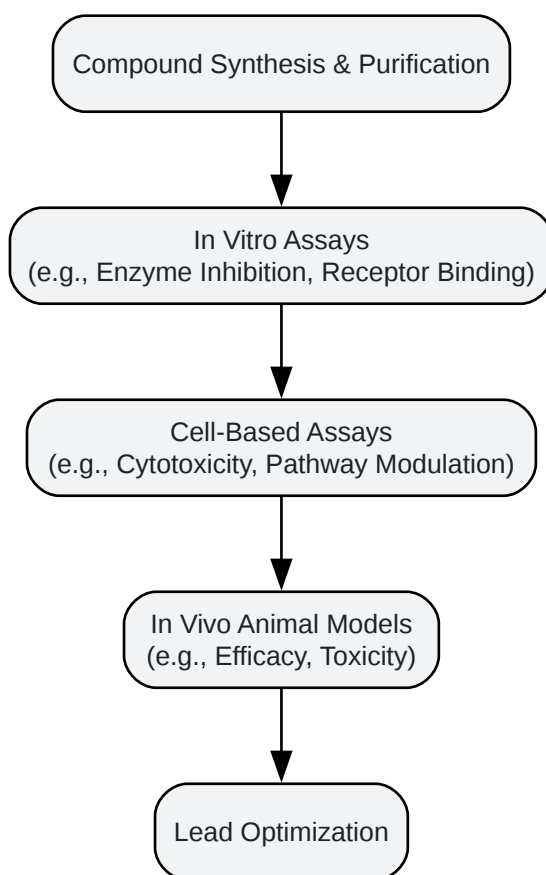
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.^{[1][2]} Fluorinated benzyl alcohols are versatile building blocks in the synthesis of complex organic molecules for pharmaceutical applications.

Potential Biological Significance

Given the prevalence of the benzyl alcohol moiety in biologically active compounds, **2,3-Difluoro-4-methylbenzyl alcohol** could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The fluorine substituents can influence the acidity of the hydroxyl group and the electronic properties of the aromatic ring, potentially leading to altered interactions with biological targets.

Hypothetical Screening Workflow

A compound such as **2,3-Difluoro-4-methylbenzyl alcohol** would typically undergo a series of in vitro and in vivo assays to determine its biological activity.

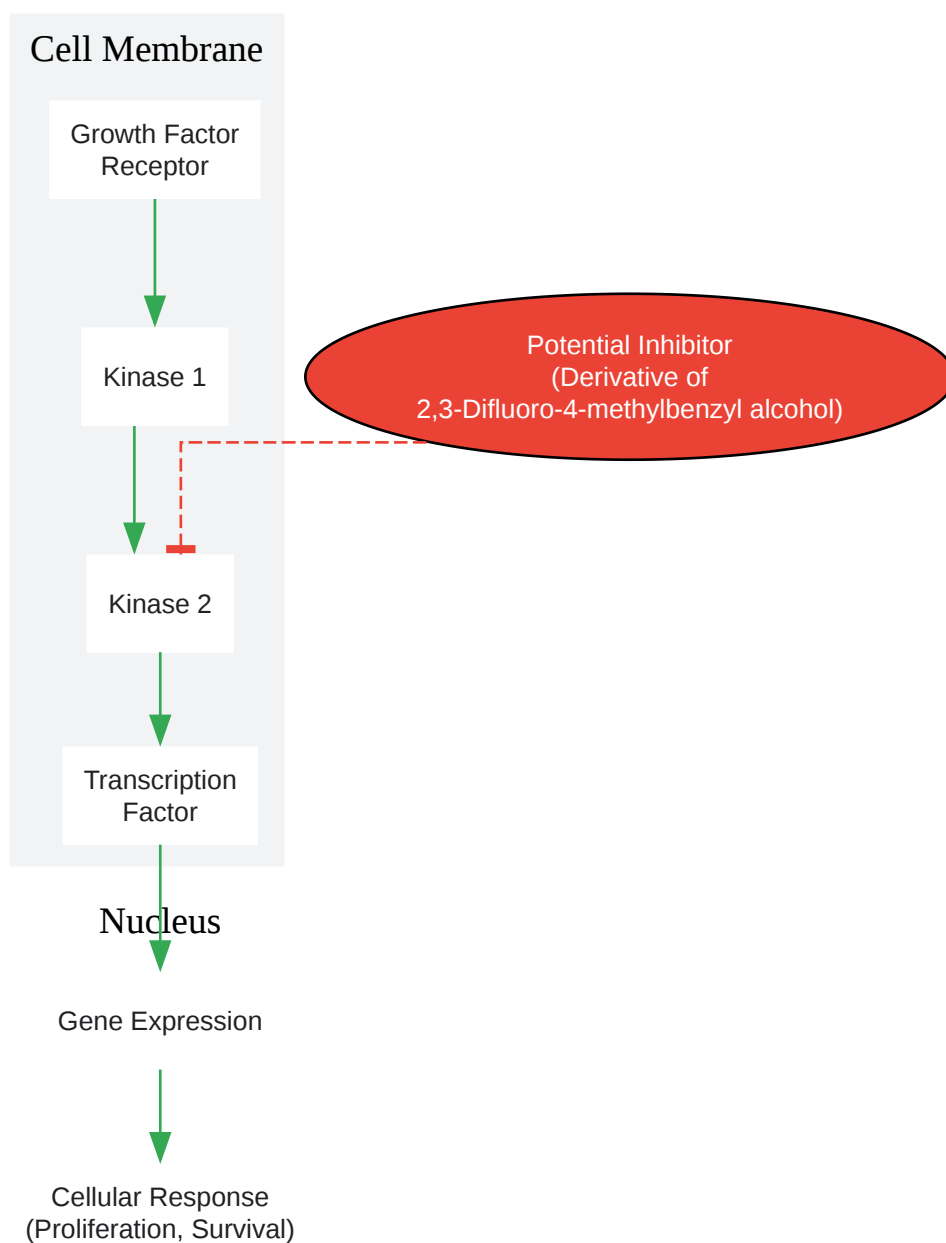


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Caption: A typical workflow for preclinical drug discovery.

Potential Signaling Pathway Involvement

Many drugs exert their effects by modulating specific signaling pathways within cells. As a hypothetical example, a derivative of **2,3-Difluoro-4-methylbenzyl alcohol** could be designed to inhibit a protein kinase, a common target in cancer therapy.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

2,3-Difluoro-4-methylbenzyl alcohol represents a chemical entity with untapped potential. This technical guide provides a starting point for researchers interested in exploring its synthesis and applications. The inferred synthetic route and the discussion of its potential roles

in medicinal chemistry, based on the established importance of fluorinated compounds, are intended to facilitate future research and development efforts. Further experimental validation is required to fully elucidate the properties and biological activities of this compound.

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References

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- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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